molecular formula C11H10BrN B6198278 5-bromo-1-ethynyl-2,3-dihydro-1H-inden-1-amine CAS No. 2680540-63-8

5-bromo-1-ethynyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B6198278
CAS No.: 2680540-63-8
M. Wt: 236.1
InChI Key:
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Description

5-bromo-1-ethynyl-2,3-dihydro-1H-inden-1-amine is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a bromine atom, an ethynyl group, and an amine group attached to the indene ring system. Indene derivatives are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-ethynyl-2,3-dihydro-1H-inden-1-amine typically involves multi-step organic reactions. One common synthetic route includes the bromination of 1-ethynyl-2,3-dihydro-1H-inden-1-amine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. Safety measures and environmental considerations are also crucial in industrial settings to handle bromine and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-ethynyl-2,3-dihydro-1H-inden-1-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Major Products

    Substitution: Formation of various substituted indene derivatives.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

Scientific Research Applications

5-bromo-1-ethynyl-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-1-ethynyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The bromine and ethynyl groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2,3-dihydro-1H-inden-1-amine
  • 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol
  • 5-bromo-2,3-dihydro-3-oxo-1H-inden-1-ylidene

Uniqueness

5-bromo-1-ethynyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the ethynyl group or have different substituents.

Properties

CAS No.

2680540-63-8

Molecular Formula

C11H10BrN

Molecular Weight

236.1

Purity

95

Origin of Product

United States

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